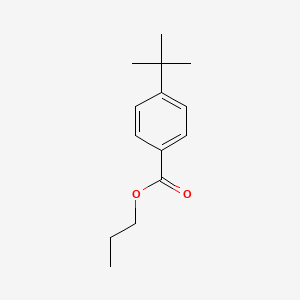

Propyl 4-tert-butylbenzoate

Descripción

Propyl 4-tert-butylbenzoate is an ester derivative of 4-tert-butylbenzoic acid, where the carboxylic acid group is substituted with a propyl ester moiety. Its structure comprises a tert-butyl group at the para position of the benzene ring, contributing to steric bulk and lipophilicity, and a propyl chain that enhances solubility in organic matrices. This compound is synthesized via acid-catalyzed esterification, a method analogous to the production of methyl 4-tert-butylbenzoate, which employs methane sulfonic acid as a green catalyst under reflux conditions . Applications span pharmaceuticals, fragrances, and cosmetics, where its stability and low volatility are advantageous.

Propiedades

Número CAS |

6282-27-5 |

|---|---|

Fórmula molecular |

C14H20O2 |

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

propyl 4-tert-butylbenzoate |

InChI |

InChI=1S/C14H20O2/c1-5-10-16-13(15)11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3 |

Clave InChI |

IFFIRJMHMXRNHD-UHFFFAOYSA-N |

SMILES canónico |

CCCOC(=O)C1=CC=C(C=C1)C(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propyl 4-tert-butylbenzoate can be synthesized through the esterification of 4-tert-butylbenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of propyl 4-tert-butylbenzoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: Propyl 4-tert-butylbenzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 4-tert-butylbenzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: 4-tert-butylbenzoic acid

Reduction: 4-tert-butylbenzyl alcohol

Substitution: Various substituted benzoates depending on the nucleophile used

Aplicaciones Científicas De Investigación

Propyl 4-tert-butylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.

Medicine: It serves as a model compound for studying ester-based drug delivery systems.

Industry: Propyl 4-tert-butylbenzoate is utilized in the formulation of cosmetics and personal care products due to its stability and non-toxic nature.

Mecanismo De Acción

The mechanism of action of propyl 4-tert-butylbenzoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release 4-tert-butylbenzoic acid and propanol. The released acid can interact with cellular targets, potentially affecting various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl 4-tert-Butylbenzoate

- Structural Difference : Methyl ester vs. propyl ester.

- Synthesis: Both compounds are produced via esterification, but Propyl 4-tert-butylbenzoate requires longer-chain alcohols (propanol vs. methanol), leading to milder reaction conditions (e.g., 2 hours at 67°C for methyl ester vs. extended time for propyl) .

- Applications : Methyl derivatives are more volatile, making them suitable for perfumes, while propyl esters are preferred in long-lasting formulations like cosmetics due to higher lipophilicity.

Propyl Paraben (Propyl 4-Hydroxybenzoate)

- Structural Difference : Hydroxyl group at the para position vs. tert-butyl group.

- Properties : Propyl paraben exhibits antimicrobial activity, whereas Propyl 4-tert-butylbenzoate lacks this due to the absence of a hydroxyl group. The tert-butyl group enhances thermal stability but reduces polarity .

- Regulatory Status: Propyl paraben is regulated in cosmetics (EU restricts concentrations), while Propyl 4-tert-butylbenzoate faces fewer restrictions but requires safety assessments for novel applications .

4-Propylphenyl 4-(trans-4-Butylcyclohexyl)Benzoate

- Structural Difference : A cyclohexyl-benzoate core vs. a simple benzoate.

- Applications : Used in liquid crystal displays (LCDs) due to its mesogenic properties, unlike Propyl 4-tert-butylbenzoate, which is primarily a fragrance fixative .

- Thermal Behavior : The cyclohexyl group introduces conformational rigidity, resulting in higher melting points compared to the flexible propyl chain in Propyl 4-tert-butylbenzoate.

Propyl-Substituted Metal–Organic Frameworks (MOFs)

- Phase Behavior : Propyl groups in MOFs (e.g., (Me3NR)4[Ni(NCS)6], R = propyl) reduce intermolecular S/S interactions seen in ethyl analogs, leading to lower melting points and reversible phase transitions . Propyl 4-tert-butylbenzoate likely follows similar trends, where bulky substituents disrupt crystallization, enhancing solubility.

Physicochemical and Functional Comparisons

| Property | Propyl 4-tert-Butylbenzoate | Methyl 4-tert-Butylbenzoate | Propyl Paraben | 4-Propylphenyl 4-(trans-4-Butylcyclohexyl)Benzoate |

|---|---|---|---|---|

| Molecular Weight | ~220 g/mol (estimated) | ~192 g/mol | 180.2 g/mol | ~430 g/mol |

| Solubility | High in organic solvents | High in polar solvents | Moderate in water/ethanol | Low in water, high in toluene |

| Thermal Stability | High (tert-butyl group) | Moderate | Decomposes at ~150°C | Very high (mesogenic phase transitions) |

| Primary Applications | Fragrances, cosmetics | Perfumes, flavorants | Preservatives | Liquid crystals, optical materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.